N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-chloro-3-nitro-1H-pyrazole with a suitable alkylating agent to introduce the propyl group . This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
1,3-dimethyl-1H-pyrazole-4-sulfonamide: Another pyrazole derivative with similar structural features.
Uniqueness
N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15ClN6O4S |
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Molecular Weight |
362.79 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-nitropyrazol-1-yl)propyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H15ClN6O4S/c1-8-10(7-16(2)14-8)23(21,22)13-4-3-5-17-6-9(12)11(15-17)18(19)20/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
KFOSZJLNKJFTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCCN2C=C(C(=N2)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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